![molecular formula C25H24N4OS B2724388 N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide CAS No. 422531-95-1](/img/structure/B2724388.png)
N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, such as “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide”, often involves the reaction of amines with cyanoacetates . For instance, the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates can yield cyanoacetamide derivatives . The synthesis of these compounds can be carried out under different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is based on a quinazoline scaffold . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in C-H/N-H bond activation reactions . They can also undergo dehydrogenative cyclizations with 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines .Scientific Research Applications
Synthesis and Pharmacological Investigation
Research has led to the synthesis of novel quinazoline derivatives with significant pharmacological activities. For instance, Alagarsamy et al. (2007) reported the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showing promising H1-antihistaminic activity with minimal sedation, indicating potential for development as new H1-antihistamines [V. Alagarsamy, V. Solomon, M. Murugan, 2007].
Antibacterial and Antiviral Properties
Geesi (2020) explored a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, demonstrating its synthesis and evaluation against bacterial strains, contributing to the field of antibacterial research [Mohammed H. Geesi, 2020]. Moreover, novel quinazolinone derivatives have shown antiviral activities against a range of respiratory and biodefense viruses, highlighting their potential in antiviral drug development [P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007].
Anticancer Activities
Research into quinazoline derivatives has also revealed their anticancer potentials. Bolakatti et al. (2020) designed and synthesized novel benzo[d]thiazolyl substituted-2-quinolone hybrids, showing significant anticancer activity, providing insights for developing potential anticancer agents [G. Bolakatti, M. Palkar, M. Katagi, Girish Hampannavar, R. Karpoormath, Shilpa Ninganagouda, A. Badiger, 2020].
Photodynamic Therapeutics
Mikra et al. (2022) synthesized quinazolin-4(3H)-ones showing photo-activity towards plasmid DNA under UV radiation, suggesting potential for developing photo-chemo or photodynamic therapeutics [Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, K. Fylaktakidou, 2022].
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide, also known as GNF-Pf-768, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to be a member of the major facilitator superfamily (MFS) .
Mode of Action
this compound interacts with its target, pfmfr3, and induces resistance in parasites from different genetic backgrounds when exposed to sublethal concentrations of the compound .
Biochemical Pathways
The compound affects the mitochondrial transport pathways in Plasmodium falciparum parasites. It is suggested that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Result of Action
The molecular and cellular effects of this compound’s action include decreased sensitivity to the compound itself and other compounds that have a mitochondrial mechanism of action .
Action Environment
falciparum parasites in the low nanomolar to low micromolar range .
Future Directions
The future directions for research on “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide” and similar compounds could involve further exploration of their anti-angiogenesis activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of future research .
properties
IUPAC Name |
N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-29(17-20-12-6-3-7-13-20)23(30)18-31-25-27-22-15-9-8-14-21(22)24(28-25)26-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRVJDNGKKFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)
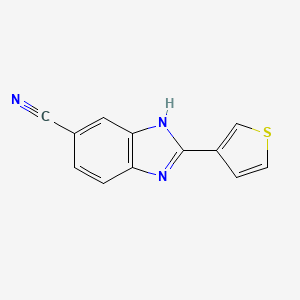
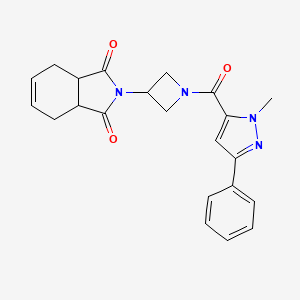
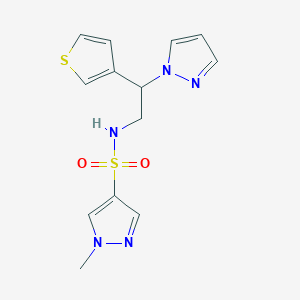
![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)
![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)
![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)
methanone](/img/structure/B2724314.png)
![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)
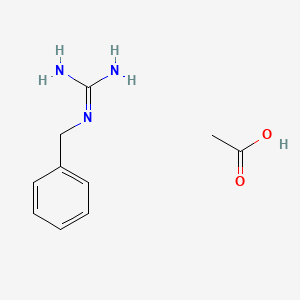
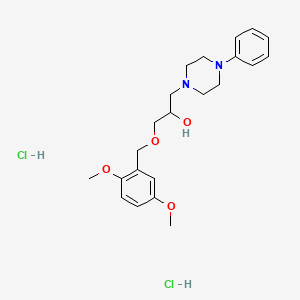
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2724328.png)